ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate

Description

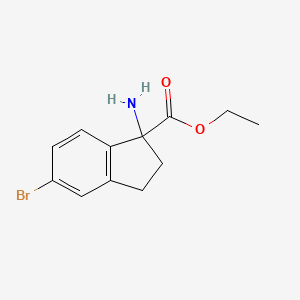

Ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate is a bicyclic indene derivative featuring an ethyl ester, an amino group, and a bromine substituent at position 5 (Figure 1). Its hydrochloride salt form (CAS: 637020-86-1; 2089649-75-0) is commonly used in pharmaceutical research, likely as an intermediate in drug synthesis . The compound is synthesized via hydrolysis and esterification reactions, as described in , where intermediate I-3 (ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate) undergoes bromination and subsequent salt formation .

Key properties include:

- Molecular formula: C₁₂H₁₄BrNO₂ (free base)

- Molecular weight: ~306.15 g/mol (free base; calculated)

- Functional groups: Amino (-NH₂), bromo (-Br), ethyl ester (-COOEt)

Properties

Molecular Formula |

C12H14BrNO2 |

|---|---|

Molecular Weight |

284.15 g/mol |

IUPAC Name |

ethyl 1-amino-5-bromo-2,3-dihydroindene-1-carboxylate |

InChI |

InChI=1S/C12H14BrNO2/c1-2-16-11(15)12(14)6-5-8-7-9(13)3-4-10(8)12/h3-4,7H,2,5-6,14H2,1H3 |

InChI Key |

LJDJNORMEXPYOW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC2=C1C=CC(=C2)Br)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene and bromine.

Bromination: Indene is subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the desired position on the indene ring.

Amination: The brominated indene is then reacted with an amine, such as ethylamine, to introduce the amino group.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations: Halogens and Ester Groups

Key Observations :

- The 4-fluoro derivative (C₁₂H₁₃BrClFNO₂) adds another electronegative group, which may influence metabolic stability .

- Ester Group Impact : Methyl esters (e.g., I-6) exhibit lower molecular weights and altered lipophilicity compared to ethyl esters, affecting bioavailability .

- Amino Group Modifications: Boc protection (e.g., in C₁₈H₂₂ClNO₄) prevents unwanted reactions during synthesis but requires deprotection for biological activity .

Biological Activity

Ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 284.15 g/mol

- CAS Number : 1889287-21-1

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties.

Research indicates that this compound may interact with specific biological targets, influencing pathways related to:

- Neurotransmitter Modulation : this compound has shown potential in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests a possible role in treating neuropsychiatric disorders.

Antimicrobial Activity

Studies have demonstrated that the compound exhibits antimicrobial properties against a range of pathogens. For example:

| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These results indicate that this compound could be a candidate for further development as an antimicrobial agent.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of Parkinson's disease. The compound was administered to mice subjected to neurotoxic agents, showing significant improvements in motor function and a reduction in neuroinflammation markers.

Case Study 2: Anticancer Properties

Another study focused on the anticancer potential of this compound against various cancer cell lines. Results indicated that it inhibited cell proliferation in a dose-dependent manner:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| A549 | 20 |

The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves bromination of a dihydroindene precursor using agents like N-bromosuccinimide (NBS), followed by esterification and amination. For example, palladium-catalyzed hydrogenation may introduce the amino group, while ethyl ester formation often employs nucleophilic acyl substitution .

- Key Variables : Temperature (e.g., 0–25°C for bromination), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (e.g., 5–10% Pd/C). Yields range from 68% to 88% under optimized conditions .

Q. How is the compound’s structure validated, and what analytical techniques are critical?

- Structural Confirmation :

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and stereochemistry. Anisotropic displacement parameters ensure accuracy .

- Spectroscopy :

- ¹H/¹³C NMR : Chemical shifts (e.g., δ 4.63 ppm for ester protons) and coupling constants (e.g., J = 8.2 Hz for aromatic protons) confirm substituent positions .

- HRMS : Exact mass matching (e.g., [M+H]⁺ = 231.1016) validates molecular formula .

Q. What are the primary chemical transformations of this compound in medicinal chemistry?

- Reactivity :

- Oxidation : KMnO₄ converts the ester to a carboxylic acid, enabling conjugation with bioactive moieties.

- Reduction : LiAlH₄ reduces the ester to an alcohol for further functionalization .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be addressed, particularly for enantioselective applications?

- Dynamic Kinetic Resolution (DKR) : Enzymatic methods (e.g., CAL-B lipase) with racemization catalysts (e.g., TBD) achieve >95% enantiomeric excess (ee) in ester derivatives. Reaction time and pH (7–9) are critical for maintaining enzyme activity .

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., R-configured esters) ensures stereochemical fidelity in downstream reactions .

Q. What computational tools aid in predicting biological activity and optimizing derivatives?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like DDR1. Key residues (e.g., Lys44, Glu50) are validated via mutagenesis .

- QSAR Models : Regression analysis correlates substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Q. How do contradictory crystallographic data arise, and how are they resolved?

- Common Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.